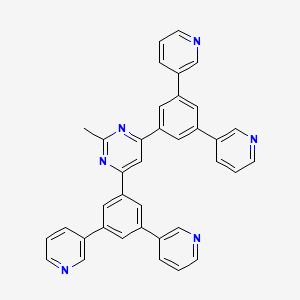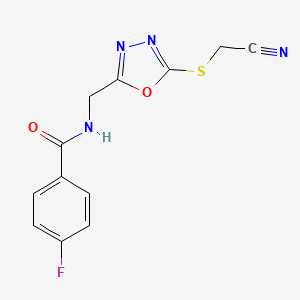![molecular formula C16H17N5OS B2992386 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286719-80-9](/img/structure/B2992386.png)
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several key structural components including a pyrazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group . Pyrazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Piperidine is a cyclic secondary amine . The benzo[c][1,2,5]thiadiazol-5-yl group is a type of heterocyclic aromatic compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without more specific information, a detailed chemical reactions analysis isn’t possible.Aplicaciones Científicas De Investigación
Molecular Interactions and Antagonistic Properties
Compounds structurally related to the specified chemical have been studied for their molecular interactions with receptors, notably the cannabinoid receptors. For instance, derivatives have been analyzed for their antagonist properties towards the CB1 cannabinoid receptor, demonstrating specific conformations that contribute to their activity. Such studies help in understanding the binding mechanisms and the development of pharmacophore models for ligands interacting with these receptors (Shim et al., 2002).
Structural Analysis and Antiproliferative Activity
The structural characteristics and antiproliferative activities of related compounds have been a subject of interest. Research includes the synthesis and X-ray diffraction studies to confirm structures, along with evaluating their potential biological activities. For example, specific derivatives have been synthesized and assessed for antiproliferative activity, with findings contributing to the understanding of their potential therapeutic applications (Benaka Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
Another area of application involves the synthesis of pyrazoline derivatives and their evaluation for antimicrobial and phytotoxic properties. These studies have demonstrated that certain synthesized compounds exhibit significant antimicrobial activities, providing insights into their potential as antimicrobial agents (Mumtaz et al., 2015).
Anticancer Activity
The synthesis of novel heterocycles based on structural motifs similar to the mentioned chemical has also been explored for anticancer activities. Research in this area has focused on synthesizing novel derivatives and evaluating their effects on various cancer cell lines, contributing to the search for new anticancer agents (Inceler et al., 2013).
Heterocyclic Core Synthesis for Receptor Antagonism
Research on small molecules with a heterocyclic core, flanked by basic functionalities, has been conducted to assess in vitro affinity at human receptors. These studies aim at understanding the antagonist properties of compounds, offering a basis for developing selective receptor antagonists (Swanson et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have been reported to have a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(13-2-3-14-15(10-13)19-23-18-14)20-8-4-12(5-9-20)11-21-7-1-6-17-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKCWWBUCBGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
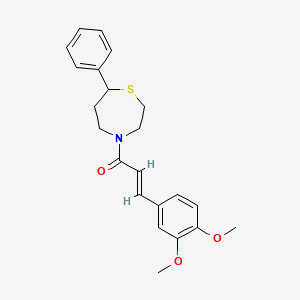

![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)

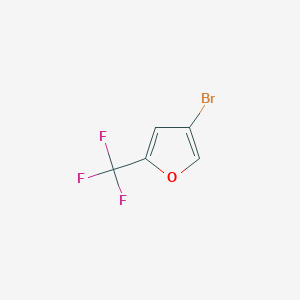
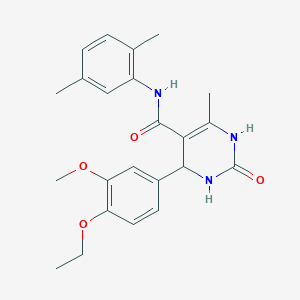
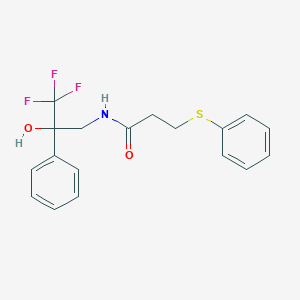

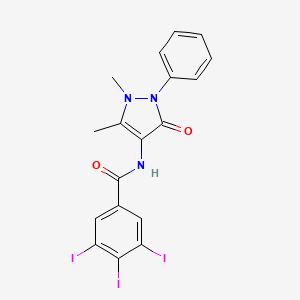
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
